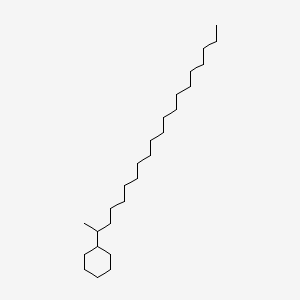![molecular formula C25H25N5O5S B13914751 N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide CAS No. 290815-27-9](/img/structure/B13914751.png)
N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide likely involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by sulfonamide formation. Typical reaction conditions may include:
Formation of Pyrimidine Ring: This step might involve the condensation of appropriate precursors under acidic or basic conditions.
Formation of Pyridine Ring: This could involve cyclization reactions using suitable reagents.
Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Sulfonamides are known for their antimicrobial properties, so this compound might be studied for its effectiveness against various pathogens.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, diuretics, and antidiabetic agents, so this compound might have similar applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might also make it useful in the design of new drugs or agrochemicals.
Mécanisme D'action
The mechanism of action of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide would depend on its specific applications. In general, sulfonamides inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound might target similar pathways or have unique molecular targets due to its complex structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Uniqueness
The uniqueness of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity might confer unique properties, such as enhanced bioactivity or specificity for certain molecular targets.
Propriétés
Numéro CAS |
290815-27-9 |
|---|---|
Formule moléculaire |
C25H25N5O5S |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C25H25N5O5S/c1-16(2)18-9-10-21(27-15-18)36(31,32)30-24-22(35-20-8-6-5-7-19(20)33-3)25(34-4)29-23(28-24)17-11-13-26-14-12-17/h5-16H,1-4H3,(H,28,29,30) |
Clé InChI |
VGZZYWAKZYKCPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)

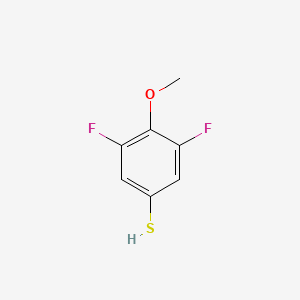
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)

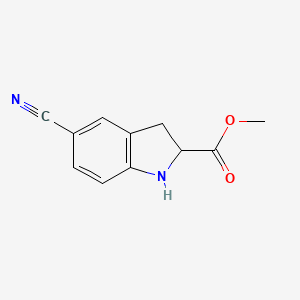
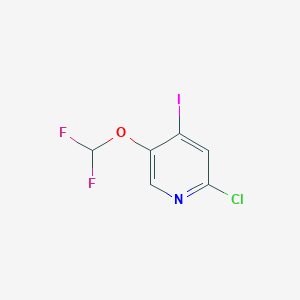

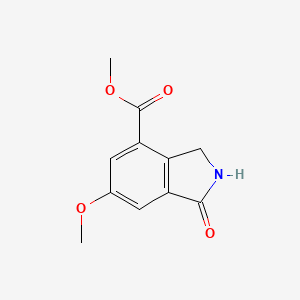
![4-(Benzyloxy)-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13914738.png)
